molecular formula C15H11F3N2 B2954188 2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine CAS No. 300696-12-2

2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine

Cat. No.: B2954188
CAS No.: 300696-12-2
M. Wt: 276.262
InChI Key: VNYZXAWPYYMSBK-XMHGGMMESA-N
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Description

2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine is a chemical compound known for its unique structural properties and potential applications in various fields. The presence of a trifluoromethyl group in its structure imparts significant chemical stability and reactivity, making it a compound of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity, allowing it to interact with various biological targets. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the isoindoline moiety combined with the trifluoromethyl group makes it particularly stable and reactive, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]-3H-isoindol-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2/c16-15(17,18)11-5-3-6-12(8-11)20-9-10-4-1-2-7-13(10)14(20)19/h1-8,19H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYZXAWPYYMSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=N)N1C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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